molecular formula C25H32O3 B14273208 Agn-PC-0ndiwb CAS No. 162137-25-9

Agn-PC-0ndiwb

Cat. No.: B14273208
CAS No.: 162137-25-9
M. Wt: 380.5 g/mol
InChI Key: QHEJZHLFQSJZSH-UHFFFAOYSA-N
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Description

Key properties include:

  • Molecular formula: Likely resembles C₆H₅BBrClO₂ (based on structurally similar compounds) .
  • Physicochemical properties: High gastrointestinal (GI) absorption, moderate bioavailability (score: 0.55), and solubility (~0.24 mg/mL in aqueous solutions) .
  • Applications: Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for drug discovery and polymer synthesis. Agn-PC-0ndiwb’s bromo- and chloro-substituents suggest utility in targeted catalysis or as intermediates in oncology therapeutics .

Properties

CAS No.

162137-25-9

Molecular Formula

C25H32O3

Molecular Weight

380.5 g/mol

IUPAC Name

2,5-dihydroxy-1,3,6,8-tetrapropylfluoren-9-one

InChI

InChI=1S/C25H32O3/c1-5-9-15-13-16(10-6-2)24(27)22-19-14-17(11-7-3)23(26)18(12-8-4)21(19)25(28)20(15)22/h13-14,26-27H,5-12H2,1-4H3

InChI Key

QHEJZHLFQSJZSH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C2=C1C(=O)C3=C2C=C(C(=C3CCC)O)CCC)O)CCC

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Agn-PC-0ndiwb undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate and reducing agents such as sodium cyanoborohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Agn-PC-0ndiwb has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Agn-PC-0ndiwb involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Findings:

Structural Influence on Lipophilicity :

  • This compound’s Log P (2.15) is lower than bromo-dichloro analogs (e.g., 2.85 for C₆H₃BBrCl₂O₂), indicating reduced membrane permeability but better aqueous solubility. This balance is critical for oral drug candidates .
  • Halogen substitution patterns (e.g., bromo vs. chloro) significantly alter electronic properties and reactivity.

Bioavailability and Solubility: this compound’s bioavailability score (0.55) surpasses bromo-dichloro analogs (0.45), likely due to optimized GI absorption and reduced P-glycoprotein interactions . Higher solubility compared to (3-Bromo-5-chlorophenyl)boronic acid (0.24 vs.

Synthetic Accessibility :

  • This compound’s synthesis involves palladium-catalyzed cross-coupling in tetrahydrofuran/water, a method shared with other boronic acids. However, its purity and yield depend on reaction time (1.33 hours) and temperature (75°C) optimization .

Research and Regulatory Considerations

  • Bioequivalence (BE) Studies : Regulatory guidelines emphasize that test products (e.g., generics) must match reference products in manufacturing processes and formulation. This compound’s analogs require rigorous analytical validation, including NMR and mass spectrometry, to confirm structural integrity .
  • Standardized tables, as advocated in Tables of Spectral Data for Structure Determination of Organic Compounds, would enhance reproducibility .

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